ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H20BrClN2O5S and its molecular weight is 575.9 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activities, including its synthesis, mechanisms of action, and pharmacological effects based on available research.
Chemical Structure
The compound features a thiazolo-pyrimidine core, characterized by the following structural components:
- Acetyloxy group : Enhances solubility and bioavailability.
- Bromobenzylidene moiety : Imparts significant biological activity.
- Chlorophenyl substituent : May contribute to its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thiazolo-pyrimidine scaffold.
- Introduction of the acetyloxy and bromobenzylidene groups via electrophilic substitution reactions.
- Final esterification to yield the ethyl ester.
Anticancer Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit notable anticancer properties. For instance:
- In vitro studies : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Specific IC50 values demonstrate its potency; for example, similar compounds have shown IC50 values as low as 8 nM against MCF-7 breast cancer cells .
Compound | Cell Line | IC50 (nM) |
---|---|---|
Ethyl Thiazolo-Pyrimidine Derivative | MCF-7 | 8 |
Other Analogues | Hs578T | 31 |
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens:
- Mechanism : These compounds often disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anti-inflammatory Effects
Some studies suggest that the thiazolo-pyrimidine derivatives may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
The proposed mechanisms through which this compound exerts its biological activity include:
- Tubulin Binding : Similar compounds have been reported to bind to tubulin, inhibiting its polymerization and leading to mitotic arrest .
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are common pathways through which these compounds induce apoptosis in cancer cells.
Case Studies
- MCF-7 Breast Cancer Cells : A study highlighted the compound's ability to significantly reduce cell viability compared to untreated controls, showcasing its potential as a chemotherapeutic agent.
- Antimicrobial Testing : Another study evaluated the compound against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.
Properties
CAS No. |
312937-31-8 |
---|---|
Molecular Formula |
C25H20BrClN2O5S |
Molecular Weight |
575.9 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2-acetyloxy-5-bromophenyl)methylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H20BrClN2O5S/c1-4-33-24(32)21-13(2)28-25-29(22(21)17-7-5-6-8-18(17)27)23(31)20(35-25)12-15-11-16(26)9-10-19(15)34-14(3)30/h5-12,22H,4H2,1-3H3/b20-12+ |
InChI Key |
LTDCRVHWGZPZSD-UDWIEESQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=C(C=CC(=C4)Br)OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)S2)C |
Origin of Product |
United States |
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